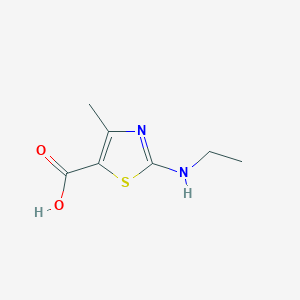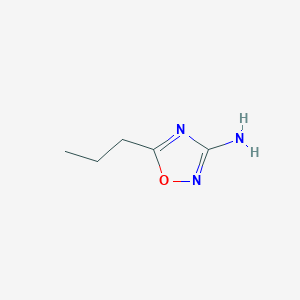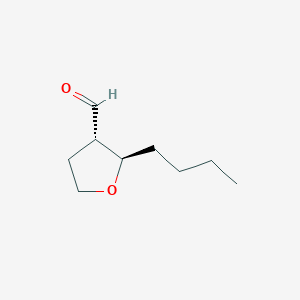
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Overview
Description
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid (CFICA) is a carboxylic acid derived from indole, an aromatic chemical compound found in many plants and animals. CFICA is a versatile compound due to its wide range of applications in research, medicine, and industry. CFICA is widely used in the synthesis of several drugs, such as antifungals, antibacterials, and anti-inflammatory drugs. It is also used in the synthesis of several industrial chemicals, such as dyes, fragrances, and preservatives. In
Scientific Research Applications
Antiviral Activity
Indole derivatives, including those related to 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, have been studied for their antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be potent antiviral agents with significant selectivity indices.
Anticancer Properties
The indole nucleus is a common structure found in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This characteristic makes it valuable in the development of new derivatives for cancer treatment. Indole derivatives have been explored for their potential to inhibit the growth of cancer cells and are considered promising leads in anticancer drug design .
Anti-inflammatory Effects
Indole derivatives also exhibit anti-inflammatory activities. The modification of the indole scaffold can lead to compounds that effectively reduce inflammation. This is particularly important in the treatment of chronic inflammatory diseases and for the development of new anti-inflammatory medications .
Antimicrobial Applications
The indole core structure is known to possess antimicrobial properties. Research has indicated that 5-substituted indole-2-carboxamides, which are structurally related to 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, show promising potential as antibacterial agents. These compounds can serve as important lead structures in the design and synthesis of new antimicrobial drugs .
Antidiabetic Potential
Indole derivatives have been investigated for their antidiabetic effects. By interacting with biological targets involved in glucose metabolism, these compounds can contribute to the management of diabetes. The exploration of indole-based structures continues to be an active area of research for antidiabetic drug development .
Antimalarial Activity
The fight against malaria has led to the investigation of various indole derivatives for their antimalarial properties. The indole nucleus, due to its aromatic nature and ability to undergo electrophilic substitution, is a key component in the synthesis of compounds with potential antimalarial activity .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary widely and contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid would depend on its specific targets and mode of action.
properties
IUPAC Name |
5-chloro-4-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPLNYXPDXOWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617224 | |
| Record name | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
CAS RN |
186446-26-4 | |
| Record name | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)








![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)

